molecular formula C14H15NO3 B8409828 methyl 3-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate

methyl 3-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate

Cat. No. B8409828
M. Wt: 245.27 g/mol
InChI Key: ATELEGWYCMFUDQ-UHFFFAOYSA-N
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Patent
US08669256B2

Procedure details

To a solution of methyl 3-(cyanomethyl)benzoate 1 (2 g, 11.4 mmol) in DMSO (20 mL) was added NaH (60%, 959 mg, 24.0 mmol) portion wise over 10 min. The reaction mixture was stirred for 40 min at rt and then bis(2-chloroethyl)ether (1.27 mL, 10.9 mmol) was added slowly and stirring continued for 18 hours. The reaction was poured into water and extracted with EtOAc/toluene (2:1). The combined extracts were washed with 2N HCl solution, water, brine, dried and evaporated the crude methyl 3-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate 80 (1.25 g, 44%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
959 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.27 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7]([O:9][CH3:10])=[O:8])#[N:2].[H-].[Na+].Cl[CH2:17][CH2:18][O:19][CH2:20][CH2:21]Cl.O>CS(C)=O>[C:1]([C:3]1([C:4]2[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=2)[C:7]([O:9][CH3:10])=[O:8])[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(#N)CC=1C=C(C(=O)OC)C=CC1
Name
Quantity
959 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1.27 mL
Type
reactant
Smiles
ClCCOCCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 40 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc/toluene (2:1)
WASH
Type
WASH
Details
The combined extracts were washed with 2N HCl solution, water, brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated the crude methyl 3-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate 80 (1.25 g, 44%)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
C(#N)C1(CCOCC1)C=1C=C(C(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.